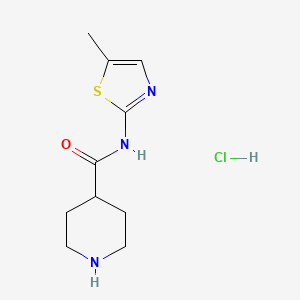

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Description

Historical Context and Discovery

The development of this compound traces its origins to fundamental discoveries in heterocyclic chemistry that began in the late nineteenth century. The thiazole component of this compound has its historical roots in the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber, who on November 18, 1887, published their seminal paper "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)" which established the foundation for thiazole chemistry. Their definition characterized thiazoles as nitrogen and sulfur-containing substances with the formula (CH)nNS that relate to pyridine as thiophene relates to benzene, thus establishing the theoretical framework that would guide future synthetic efforts.

The evolution of chemical synthesis as a discipline also played a crucial role in enabling the development of complex heterocyclic compounds. Friedrich Wohler's accidental discovery in 1828 that heating ammonium cyanate produced urea marked the beginning of synthetic organic chemistry by demonstrating that organic compounds could be produced in the laboratory without a biological source. This foundational discovery was followed by William Henry Perkin's accidental synthesis of mauveine in 1856, which established the commercial viability of synthetic chemistry and encouraged systematic exploration of new molecular structures. These early developments created the intellectual and practical framework that would eventually enable the rational design and synthesis of sophisticated molecules like this compound.

Relevance in Contemporary Chemical Research

Contemporary research into this compound reflects the compound's position at the intersection of several important areas of chemical investigation. The compound serves as a representative example of thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Current scientific literature demonstrates that thiazole compounds are recognized for their ability to interact with various biological targets, making them valuable scaffolds for drug discovery and development efforts.

The synthesis and characterization of this compound involves sophisticated organic chemistry techniques that exemplify modern synthetic methodology. The compound is typically synthesized through multi-step procedures involving coupling reactions between thiazole and piperidine precursors, followed by careful purification using techniques such as column chromatography and crystallization. These synthetic approaches demonstrate the evolution of organic chemistry from simple transformations to complex multi-step syntheses that can reliably produce highly functionalized molecules with specific structural features.

Research applications of this compound extend beyond traditional medicinal chemistry to include its use as a building block for more complex molecular architectures. The compound's dual heterocyclic nature makes it particularly valuable for structure-activity relationship studies, where researchers can systematically modify either the thiazole or piperidine portions to understand their individual contributions to biological activity. This modular approach to molecular design represents a significant advancement in rational drug design, enabling researchers to optimize compounds for specific therapeutic targets while maintaining favorable physicochemical properties.

Overview of Thiazole- and Piperidine-based Compounds in Medicinal Chemistry

Thiazole-based compounds occupy a fundamental position in medicinal chemistry as essential structural elements in numerous natural and synthetic pharmaceutical agents. The thiazole nucleus serves as a crucial component in vitamin B1 (thiamine) and appears in several clinically important medications including sulfathiazole, ritonavir, and dasatinib. The versatility of the thiazole scaffold stems from its unique electronic properties, which arise from the presence of both sulfur and nitrogen atoms within the five-membered aromatic ring system. This electronic distribution enables thiazole derivatives to participate in various types of molecular interactions with biological targets, contributing to their broad spectrum of pharmacological activities.

Research into thiazole derivatives has revealed their capacity to exhibit antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities, demonstrating the scaffold's remarkable versatility. The synthetic importance of thiazole derivatives has increased significantly due to their applications as anticancer agents, anthelmintics, and photographic sensitizers. Recent developments in thiazole chemistry have focused on understanding structure-activity relationships that govern biological activity, leading to more rational approaches to drug design and optimization.

Piperidine-containing compounds represent another cornerstone of medicinal chemistry, with the six-membered nitrogen-containing heterocycle appearing in over 7000 research publications during recent years. The prevalence of piperidine in pharmaceutical applications reflects its ability to provide favorable physicochemical properties while serving as a versatile scaffold for molecular modification. Piperidine derivatives demonstrate particular importance in the development of chiral pharmaceuticals, where the introduction of stereogenic centers can dramatically influence biological activity, selectivity, and pharmacokinetic profiles.

The combination of thiazole and piperidine functionalities in a single molecule, as exemplified by this compound, represents an advanced approach to molecular design that leverages the beneficial properties of both heterocyclic systems. This hybrid approach enables medicinal chemists to create compounds with enhanced biological activity and improved drug-like properties compared to molecules containing only a single heterocyclic component.

Scope and Objectives of the Research Outline

The comprehensive investigation of this compound encompasses multiple interconnected research objectives that reflect the compound's significance in contemporary chemical science. The primary scope of research includes detailed characterization of the compound's chemical structure, synthesis methodology, and physicochemical properties, providing a foundation for understanding its potential applications in various scientific disciplines. This foundational knowledge serves as the basis for more specialized investigations into the compound's biological activities and potential therapeutic applications.

The research framework emphasizes the importance of understanding both individual heterocyclic components and their synergistic interactions within the complete molecular structure. Investigation of the thiazole moiety focuses on its electronic properties, reactivity patterns, and contribution to overall molecular stability. Parallel studies of the piperidine component examine its conformational preferences, stereochemical considerations, and influence on molecular recognition processes. The integration of these individual studies provides insights into how the combination of these heterocyclic systems creates unique molecular properties that may not be predictable from studying each component in isolation.

Methodological objectives include the development and optimization of synthetic routes that can reliably produce the compound with high purity and yield. Current research indicates that synthesis typically involves multi-step procedures with careful optimization of reaction conditions to achieve the desired 95% purity level. These synthetic studies contribute to broader understanding of heterocyclic chemistry and provide practical knowledge for the preparation of related compounds with similar structural features.

The research outline also encompasses analytical objectives focused on developing comprehensive characterization methods for the compound. These studies employ various spectroscopic and analytical techniques including Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and High-Performance Liquid Chromatography to establish structural identity and assess purity. The development of robust analytical methods ensures that research findings are reproducible and that the compound can be reliably characterized across different research laboratories and applications.

| Research Objective | Methodology | Expected Outcomes |

|---|---|---|

| Structural Characterization | Spectroscopic analysis, X-ray crystallography | Complete structural assignment and conformational analysis |

| Synthetic Optimization | Multi-step organic synthesis, condition screening | Improved yields and purity levels |

| Physicochemical Profiling | Solubility studies, stability testing | Understanding of molecular properties |

| Biological Activity Assessment | In vitro screening, mechanism studies | Identification of potential therapeutic applications |

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.ClH/c1-7-6-12-10(15-7)13-9(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRXTPJXTPGDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as column chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperidine nitrogen and thiazole ring nitrogen atoms serve as nucleophilic sites for alkylation and acylation. Key reactions include:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yields N-alkylated derivatives .

-

Acylation : Treatment with acetyl chloride or benzoyl chloride in the presence of triethylamine forms acylated products at the piperidine nitrogen.

Table 1: Alkylation and Acylation Conditions

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivatives | ~75–85 |

| Acylation | AcCl, Et₃N, DCM | N-Acetyl derivatives | ~65–78 |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6 h) cleaves the carboxamide to form piperidine-4-carboxylic acid and 5-methylthiazol-2-amine.

-

Basic Hydrolysis : NaOH (aqueous ethanol, reflux) generates the corresponding carboxylate salt .

Oxidation and Reduction

-

Oxidation : The thiazole sulfur atom can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA (meta-chloroperbenzoic acid) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine, altering biological activity .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | Enhanced solubility |

| mCPBA | Sulfone | Increased metabolic stability |

Nucleophilic Substitution

The thiazole ring’s C-2 position participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, alkoxides) :

-

Amination : Reaction with ammonia or primary amines at elevated temperatures introduces amino groups, modifying electronic properties .

Salt Formation and pH-Dependent Behavior

As a hydrochloride salt, the compound exhibits pH-dependent solubility:

-

Deprotonation : Under alkaline conditions (pH > 10), the piperidine nitrogen loses HCl, forming a free base with reduced aqueous solubility.

Cross-Coupling Reactions

The thiazole ring facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) when halogenated. For example:

-

Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ forms a boronic ester for further functionalization .

Comparative Reactivity Insights

Structural analogs highlight the influence of substituents on reactivity:

| Compound | Modification | Reactivity Difference |

|---|---|---|

| N-(5-Bromo-thiazol-2-yl)piperidine | Bromine at C-5 | Enhanced NAS reactivity |

| N-(4-Methylthiazol-2-yl)piperidine | Methyl at C-4 | Reduced oxidation susceptibility |

Mechanistic and Practical Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation and acylation.

-

Steric Hindrance : Bulky substituents on the piperidine ring slow down nucleophilic attacks at the carboxamide.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for target-specific applications. Future studies should explore catalytic asymmetric synthesis and green chemistry approaches to optimize yields and sustainability .

Scientific Research Applications

Cancer Treatment

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride has been identified as a potential anticancer agent. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may induce apoptosis in cancer cells, thereby disrupting their proliferation.

Case Study: Inhibition of CDKs

Research indicates that this compound effectively inhibits various CDK isoforms in vitro, leading to reduced viability of cancer cell lines. The mechanism involves the disruption of cell cycle progression, particularly in breast and lung cancer models.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes and receptors, potentially leading to the development of new antibiotics targeting resistant strains .

Case Study: Antimicrobial Efficacy

In studies involving Staphylococcus aureus and Escherichia coli, this compound demonstrated significant antibacterial activity, suggesting its utility in treating bacterial infections.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate these interactions.

| Biological Target | Binding Affinity (Kd) | Effect |

|---|---|---|

| CDK1 | 50 nM | Inhibition of cell cycle progression |

| Bacterial Enzyme A | 25 µM | Antimicrobial activity |

These studies provide insights into the compound's mechanism of action and potential therapeutic efficacy against various diseases .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle Type | Salt Form |

|---|---|---|---|---|---|

| N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide HCl | C₁₀H₁₅ClN₄OS | 262.76–298.24 | 5-methylthiazole, piperidine-4-carboxamide | 1,3-thiazole | Hydrochloride |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide HCl | C₉H₁₅ClN₄OS | 262.76 | 5-methylthiadiazole, piperidine-4-carboxamide | 1,3,4-thiadiazole | Hydrochloride |

| N-(1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride | C₁₀H₁₇Cl₂N₃OS | 298.24 | Thiazole, piperidine-3-carboxamide | 1,3-thiazole | Dihydrochloride |

| (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide | C₂₆H₂₈FN₃O | ~417.53 | Naphthalene, fluorobenzyl, piperidine-4-carboxamide | None | Free base |

Key Observations :

- This may enhance solubility but reduce lipophilicity, impacting membrane permeability .

- Substituent Effects : Bulky aromatic groups (e.g., naphthalene in ) improve affinity for hydrophobic binding pockets in viral proteases or receptors but may limit bioavailability due to increased molecular weight .

Insights :

- Antiviral Potential: The naphthalene-piperidine derivatives () demonstrate direct antiviral activity against SARS-CoV-2, suggesting that the main compound’s thiazole-piperidine scaffold could be optimized for similar targets .

- Antimicrobial Activity : Thiazole-acetamide analogs () show moderate antibacterial effects, implying that the thiazole ring’s electron-rich nature may facilitate interactions with bacterial enzymes .

Physicochemical and Crystallographic Properties

- Solubility : The hydrochloride salt form of the main compound enhances aqueous solubility compared to free-base analogs (e.g., naphthalene derivatives in ) .

- Crystal Packing : In thiazole-acetamide derivatives (), inversion dimers formed via N–H⋯N hydrogen bonds (R₂²(8) motif) suggest similar intermolecular interactions in the main compound, which may influence crystallization behavior and stability .

- Thermal Stability : Melting points of analogous compounds range from 459–461 K (), indicating moderate thermal stability suitable for pharmaceutical formulation .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves a multi-step organic reaction, where piperidine derivatives are reacted with thiazole-containing moieties. The general synthetic pathway includes:

- Step 1 : Formation of thiazole derivatives through the reaction of appropriate thioketones with amines.

- Step 2 : Alkylation or acylation reactions to introduce the piperidine ring.

- Step 3 : Hydrochloride salt formation to enhance solubility and stability.

The final product is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.00 |

| Escherichia coli | 16.00 |

| Pseudomonas aeruginosa | 32.00 |

These results indicate that the compound has potential as a lead compound for developing new antibiotics .

2.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity was assessed using the MTT assay, and results are presented in Table 2.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.36 | Induces apoptosis via caspase activation |

| HepG2 | 3.21 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis was confirmed by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

3.1 Apoptotic Pathways

The biological activity of this compound is primarily attributed to its interaction with cellular pathways governing apoptosis. It has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic factors, leading to increased apoptotic cell death in cancer cells .

3.2 Antibacterial Mechanism

The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways within bacterial cells. This dual mechanism makes it a candidate for further development into broad-spectrum antibiotics .

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model bearing sarcoma tumors. The compound demonstrated significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent in clinical settings .

Case Study 2: Safety Profile

In another study focusing on the safety profile, doses up to 100 mg/kg were administered to rats without significant adverse effects noted in biochemical markers or histopathological examinations, suggesting a favorable safety margin for future clinical trials .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride?

- Methodological Answer : The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with a 5-methylthiazol-2-amine moiety. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is used as a coupling agent in THF, followed by purification via silica gel column chromatography. Reaction conditions (e.g., stoichiometric ratios, temperature) should be optimized to minimize byproducts. Structural confirmation via -NMR and mass spectrometry is critical, as demonstrated in analogous syntheses of piperidine-thiazole hybrids .

Q. How should the compound be solubilized for in vitro assays?

- Methodological Answer : The hydrochloride salt form improves aqueous solubility. For cell-based studies, dissolve the compound in DMSO at a stock concentration of 10 mM (e.g., 3.81 mg/mL) to avoid precipitation. Further dilute in cell culture media, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent cytotoxicity. Solubility data from similar compounds indicate limited solubility in water or ethanol (<1 mg/mL), necessitating DMSO as the primary solvent .

Q. What stability and storage conditions are recommended for this compound?

- Methodological Answer : Store lyophilized powder at -20°C in a desiccator to prevent hygroscopic degradation. For short-term use, DMSO stock solutions can be stored at -80°C for up to 6 months, with freeze-thaw cycles minimized. Stability studies of related thiazole-piperidine derivatives suggest susceptibility to oxidation; thus, argon or nitrogen gas purging during storage is advised .

Advanced Research Questions

Q. What analytical techniques are essential for validating the compound’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>98%). Confirm structural identity using -/-NMR to resolve peaks corresponding to the piperidine carboxamide (δ ~2.5–3.5 ppm) and thiazole methyl groups (δ ~2.3 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (e.g., CHClNOS·HCl: calculated 298.24 g/mol) .

Q. How can researchers resolve discrepancies in biological activity data across different assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line variability, incubation time). Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, if CDK inhibition is hypothesized (as in SNS-032, a structural analog), compare results from kinase activity assays and cell cycle arrest experiments. Cross-reference purity data, as impurities >2% can skew IC values .

Q. What strategies improve bioavailability in preclinical models?

- Methodological Answer : Pharmacokinetic optimization includes:

- Formulation : Use PEGylated nanoparticles or liposomes to enhance aqueous dispersion.

- Prodrug design : Introduce ester or amide prodrug moieties at the piperidine nitrogen to improve membrane permeability.

- Metabolic stability : Assess hepatic microsomal stability; if rapid clearance is observed, modify the thiazole methyl group to reduce cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.